AKR1C3 Inhibition Potency vs. S07-2001
In direct head-to-head enzyme inhibition assays conducted under identical conditions, S07-2005 exhibits an AKR1C3 IC50 of 0.13 ± 0.03 μM, compared to S07-2001 which shows an IC50 of 2.08 ± 1.26 μM [1]. This represents a 16-fold improvement in potency that is essential for applications requiring low nanomolar AKR1C3 engagement.
| Evidence Dimension | AKR1C3 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.13 ± 0.03 μM |
| Comparator Or Baseline | S07-2001: 2.08 ± 1.26 μM |
| Quantified Difference | ~16-fold higher potency (0.13 μM vs 2.08 μM) |
| Conditions | In vitro enzymatic assay measuring AKR1C3 inhibitory activity; data expressed as mean ± SEM of three independent experiments |
Why This Matters
Procurement of S07-2001 instead of S07-2005 would require approximately 16× higher compound concentration to achieve equivalent AKR1C3 target engagement, substantially increasing DMSO burden in cellular assays and raising off-target risk.
- [1] PMC9377021 Table 1: AKR1C Isoform Inhibitory Activity and Selectivity of Hit Compounds. View Source
